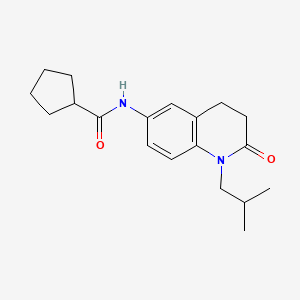

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-13(2)12-21-17-9-8-16(11-15(17)7-10-18(21)22)20-19(23)14-5-3-4-6-14/h8-9,11,13-14H,3-7,10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQFRQXSAZJJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with hydrazine-1-carbothioamide derivatives and other tetrahydroquinolin-based analogs. Below is a comparative analysis based on synthesis, physical properties, and molecular features.

Table 1: Comparative Data for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide and Analogs

*Calculated molecular weight for the target compound (C20H23N3O2).

Key Observations:

Synthetic Efficiency: Hydrazine-1-carbothioamide derivatives () exhibit moderate yields (53–66%), with benzoyl-substituted analogs (e.g., 2.14) achieving the highest yield (66%) . This suggests that aromatic substituents may enhance reaction efficiency, possibly due to stabilizing intermediate stages. The target compound’s synthesis could follow similar coupling strategies (e.g., cyclopentanecarboxylic acid with a tetrahydroquinolin amine precursor), though its specific yield remains uncharacterized.

Physical Properties: Melting points for cyclopentanecarboxamide derivatives () range from 148°C to 202°C, with benzoyl-substituted 2.14 having the highest value (193–195°C) . This trend indicates that aromatic groups enhance crystallinity via π-π stacking. The target compound’s isobutyl group may reduce melting point compared to 2.14 due to increased aliphatic flexibility but improve solubility in nonpolar solvents.

Structural and Functional Differences: Substituent Effects: Baxdrostat () incorporates a tetrahydroisoquinolin core and propionamide group, resulting in higher molecular weight (363.45 vs. ~353.45) and distinct steric properties compared to the target compound’s cyclopentanecarboxamide . Bioactivity Implications: The cyclopentane ring in the target compound may enhance membrane permeability compared to smaller acyl groups (e.g., propionamide in Baxdrostat) due to increased lipophilicity.

Research Findings and Trends

Impact of Substituents :

- Aromatic substituents (e.g., benzoyl in 2.14) correlate with higher melting points and yields, likely due to improved crystallinity and intermediate stability .

- Aliphatic groups (e.g., isobutyl in the target compound) may prioritize metabolic stability over crystalline packing, a critical factor in drug design.

Synthetic Challenges :

- The absence of direct data on the target compound underscores the need for optimized coupling protocols, particularly for introducing bulky groups like isobutyl without compromising yield.

Comparative Molecular Features: Cyclopentanecarboxamide derivatives (e.g., 2.12–2.15) and Baxdrostat highlight the versatility of carboxamide moieties in tuning physicochemical properties. The target compound’s structure balances rigidity (tetrahydroquinolin) and flexibility (isobutyl), a design strategy often employed in kinase inhibitor development.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety combined with a cyclopentanecarboxamide group. Its molecular formula is with a molecular weight of approximately 252.34 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a subject of interest in drug development.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.2 | Inhibition of cell cycle progression |

| HCT116 (Colon Cancer) | 8.7 | Modulation of signaling pathways |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression through the modulation of specific signaling pathways involved in cancer biology.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

| P. aeruginosa | 64 µg/mL | Bacteriostatic |

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may interact with specific receptors that regulate cell proliferation and apoptosis.

- Signaling Pathways : The compound can modulate pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer progression and survival.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- KINDReD Consortium : Research conducted within this consortium focused on neglected tropical diseases where similar compounds were evaluated for their efficacy against Trypanosomatid parasites, showcasing the relevance of structural analogs in developing therapeutic agents against challenging diseases .

- Collaborative Drug Discovery : In a multi-institutional study, compounds with similar structures were screened for anti-malarial activity, leading to the identification of novel candidates that reversed chloroquine resistance .

Q & A

Q. What are the common synthetic routes for preparing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core. A key step includes the coupling of the cyclopentanecarboxamide moiety to the 6-position of the tetrahydroquinoline scaffold. For example, amidation reactions using cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) are common . Optimization focuses on temperature control (reflux conditions), solvent selection (polar aprotic solvents for better solubility), and stoichiometric ratios to maximize yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation, as demonstrated for analogous tetrahydroquinoline derivatives .

- HPLC for purity assessment (>95% is standard for biological assays) .

Q. What in vitro models are used for preliminary biological activity screening?

Initial screening often involves:

- Enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s structural similarity to known inhibitors .

- Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

SAR strategies include:

- Substituent variation : Replacing the isobutyl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance target binding .

- Functional group addition : Introducing electron-withdrawing groups (e.g., fluorine) to the cyclopentane ring to modulate electronic effects and solubility .

- Bioisosteric replacement : Swapping the carboxamide with sulfonamide groups to improve metabolic stability . Data from analogous compounds suggest that such modifications can alter IC₅₀ values by up to 10-fold .

Q. What experimental approaches are used to elucidate the mechanism of action (MoA) of this compound?

MoA studies employ:

- Target deconvolution : Chemoproteomics (e.g., affinity chromatography coupled with MS) to identify binding proteins.

- Kinase profiling panels : Screen against 100+ kinases to pinpoint selectivity.

- Gene expression analysis (RNA-seq) to detect downstream pathway modulation .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in:

- Assay conditions (e.g., serum concentration in cell culture affecting compound stability).

- Cell line heterogeneity (genetic drift in cancer models).

- Compound purity (impurities >5% can skew results). Rigorous replication under standardized protocols and orthogonal assay validation (e.g., SPR for binding affinity) are critical .

Q. What computational tools are recommended for docking studies and binding mode prediction?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP-1, EGFR).

- MD simulations : GROMACS/AMBER to assess binding stability over 100+ ns trajectories.

- Pharmacophore modeling : MOE or Phase to identify critical interaction features .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve hydrophilicity .

Q. What strategies mitigate side reactions during synthesis?

- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during cyclopentane coupling.

- Low-temperature reactions (0–5°C) to suppress undesired nucleophilic substitutions.

- Real-time monitoring : TLC or in-line IR spectroscopy to track reaction progress .

Q. How are purification challenges overcome for this hydrophobic compound?

- Gradient elution chromatography : Use silica gel with stepwise increases in ethyl acetate/hexane ratios.

- Countercurrent chromatography : For large-scale purification with minimal solvent waste.

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.